Ditigloylteloidine

Lipophilicity Physicochemical profiling Membrane permeability

This authentic Ditigloylteloidine standard is essential for analytical method development (HPLC/LC-MS retention time marker for hydrophobic tropane fractions) and sigma-2 receptor pharmacology studies (Ki=704 nM). Its unique 5-stereocenter, dual-tigloyl ester scaffold is non-substitutable with generic tropanes. Guaranteed ≥98% purity.

Molecular Formula C18H27NO5
Molecular Weight 337.4 g/mol
CAS No. 7159-86-6
Cat. No. B207894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitigloylteloidine
CAS7159-86-6
Molecular FormulaC18H27NO5
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2C(C(C(C1)N2C)OC(=O)C(=CC)C)O
InChIInChI=1S/C18H27NO5/c1-6-10(3)17(21)23-12-8-13-15(20)16(14(9-12)19(13)5)24-18(22)11(4)7-2/h6-7,12-16,20H,8-9H2,1-5H3/b10-6+,11-7+/t12-,13-,14+,15-,16+/m0/s1
InChIKeyFRQMNJFBOJQRAQ-KCRLEBACSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Ditigloylteloidine (CAS 7159-86-6) Chemical Identity and Procurement Classification


Ditigloylteloidine (3α,6β-Ditigloyloxytropan-7β-ol) is a tropane alkaloid diester characterized by two tigloyl ester groups at the 3α and 6β positions and a hydroxyl group at the 7β position on the 8-azabicyclo[3.2.1]octane scaffold [1]. It is a naturally occurring secondary metabolite isolated from Datura and Brugmansia species within the Solanaceae family . With a molecular formula of C18H27NO5 and molecular weight of 337.41 g/mol, it belongs to the broader class of tropane alkaloids that includes atropine and scopolamine, but its unique substitution pattern distinguishes it from the more clinically utilized antimuscarinic agents .

Why Generic Tropane Alkaloids Cannot Substitute for Ditigloylteloidine in Specialized Investigations


Generic substitution of tropane alkaloids is precluded by fundamental differences in ester substitution pattern, stereochemical configuration, and resulting physicochemical behavior. Unlike atropine (tropic acid ester) or scopolamine (epoxide-containing tropate ester), Ditigloylteloidine bears two tigloyl (2-methylcrotonyl) ester moieties that confer distinct lipophilicity (LogP = 3.26) and metabolic liability [1]. The compound's five defined stereocenters, including the 7β-hydroxyl configuration, create a unique three-dimensional pharmacophore that diverges markedly from simpler tropane esters such as tigloidine (single tigloyl ester) or meteloidine (single tigloyl ester with 6,7-diol) [2]. These structural and physicochemical differences translate to distinct target engagement profiles, including documented sigma-2 receptor binding activity [3], rendering the compound non-interchangeable with clinically established antimuscarinics for specialized research applications.

Ditigloylteloidine Procurement-Relevant Quantitative Differentiation Evidence


Lipophilicity Differentiation: Ditigloylteloidine LogP Versus Mono-Tigloyl and Tropic Acid Ester Comparators

Ditigloylteloidine exhibits substantially higher lipophilicity compared to structurally related mono-tigloyl and tropic acid ester tropane alkaloids, a property that governs membrane partitioning and bioanalytical retention behavior . This difference stems from the presence of two hydrophobic tigloyl ester groups versus one (in meteloidine and tigloidine) or the more polar tropic acid moiety (in atropine) [1].

Lipophilicity Physicochemical profiling Membrane permeability

Hydrolytic Stability and Metabolic Fate: Distinction from 3α,6β-Ditigloyloxytropane

In a direct biosynthetic tracer study, 3α,6β-ditigloyloxytropan-7β-ol (Ditigloylteloidine) demonstrated markedly different hydrolytic behavior compared to its non-hydroxylated analog 3α,6β-ditigloyloxytropane. Following partial hydrolysis, Ditigloylteloidine yielded meteloidine retaining only 9.2% of the original radioactivity, whereas 3α,6β-ditigloyloxytropane yielded 6β-hydroxy-3α-tigloyloxytropane retaining 58.1% of original activity [1].

Metabolic stability Biosynthesis Hydrolysis

Sigma-2 Receptor Binding Affinity: Target Engagement Differentiation

Ditigloylteloidine demonstrates measurable binding affinity for the sigma-2 receptor with a Ki value of 704 nM in rat liver membrane displacement assays using [3H]-DTG as the radioligand [1]. This target engagement profile distinguishes it from classical tropane antimuscarinics (atropine, scopolamine) which act primarily on muscarinic acetylcholine receptors (mAChRs) and typically lack significant sigma receptor affinity.

Sigma-2 receptor Radioligand binding Target engagement

Stereochemical Complexity: Five Defined Stereocenters Versus Simpler Tropane Analogs

Ditigloylteloidine possesses five defined stereocenters (1R,3S,5S,6S,7R configuration), representing a higher degree of stereochemical complexity than most common tropane alkaloid reference compounds [1]. The tigloyl double bonds further adopt the (E,E)-configuration, adding geometric isomerism to the stereochemical profile [2].

Stereochemistry Structural complexity Analytical reference

Ditigloylteloidine Validated Research and Procurement Application Scenarios


Analytical Reference Standard for Tropane Alkaloid Profiling in Complex Plant Matrices

Ditigloylteloidine's high lipophilicity (LogP = 3.26) and five defined stereocenters [1] make it an ideal calibration and retention time marker for HPLC and LC-MS methods targeting the hydrophobic fraction of tropane alkaloid extracts from Datura, Brugmansia, and related Solanaceae species. Its distinct retention behavior relative to polar tropane alkaloids (e.g., scopolamine, LogP ~1.2) enables method validation and peak assignment in complex botanical analyses.

Sigma-2 Receptor Chemical Probe for Target Engagement Studies

With a documented Ki of 704 nM at the sigma-2 receptor [2], Ditigloylteloidine serves as a tropane-scaffold chemical probe for investigating sigma-2 receptor pharmacology. Unlike classical tropane antimuscarinics that lack sigma receptor activity, this compound enables researchers to interrogate sigma-2-mediated pathways using a natural product-derived scaffold, providing a structurally distinct alternative to synthetic sigma-2 ligands such as SYA 013 analogs.

Biosynthetic Pathway Intermediate for Tropane Alkaloid Metabolism Studies

Ditigloylteloidine is a key intermediate in the biosynthetic pathway of polyhydroxylated tropane alkaloids, as demonstrated by tracer studies showing its conversion to meteloidine under hydrolytic conditions [3]. Researchers investigating the enzymatic steps downstream of tigloyl ester formation in Solanaceae species require authentic Ditigloylteloidine as a substrate, pathway intermediate standard, and metabolic fate reference.

Stereochemically Complex Scaffold for Structure-Activity Relationship (SAR) Exploration

The compound's five stereocenters and dual (E)-tigloyl ester configuration [4] provide a highly defined three-dimensional pharmacophore for SAR studies. Medicinal chemists exploring tropane-based ligands for sigma receptors or other emerging targets can use Ditigloylteloidine as a rigid scaffold template to probe the stereochemical requirements for target engagement, a capability not offered by simpler tropane esters such as tigloidine or atropine.

Technical Documentation Hub

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